molecular formula C13H8N2O2 B14519393 2-(Pyridin-2-yl)-4H-pyrano[2,3-b]pyridin-4-one CAS No. 62838-70-4

2-(Pyridin-2-yl)-4H-pyrano[2,3-b]pyridin-4-one

Cat. No.: B14519393
CAS No.: 62838-70-4
M. Wt: 224.21 g/mol
InChI Key: SRGYULMZOZPLKV-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-4H-pyrano[2,3-b]pyridin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a pyridine ring fused with a pyrano ring, forming a complex structure that can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-4H-pyrano[2,3-b]pyridin-4-one typically involves multi-step procedures. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-4H-pyrano[2,3-b]pyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like TMSCN and various halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce cyano or halide groups into the molecule .

Scientific Research Applications

2-(Pyridin-2-yl)-4H-pyrano[2,3-b]pyridin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-2-yl)-4H-pyrano[2,3-b]pyridin-4-one is unique due to its fused pyridine and pyrano rings, which provide a distinct structural framework that can interact with a variety of biological targets. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications.

Properties

CAS No.

62838-70-4

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

2-pyridin-2-ylpyrano[2,3-b]pyridin-4-one

InChI

InChI=1S/C13H8N2O2/c16-11-8-12(10-5-1-2-6-14-10)17-13-9(11)4-3-7-15-13/h1-8H

InChI Key

SRGYULMZOZPLKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=O)C3=C(O2)N=CC=C3

Origin of Product

United States

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